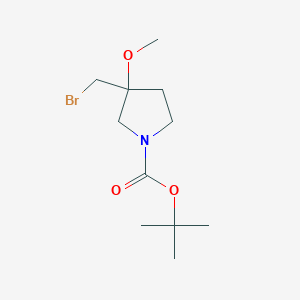

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 3-methoxypyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the corresponding methyl derivative.

Applications De Recherche Scientifique

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates, especially those targeting neurological disorders due to its pyrrolidine core.

Biological Studies: The compound can be used to study the effects of brominated pyrrolidines on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Industrial Applications: It may be used in the development of specialty chemicals and materials, although specific industrial applications are less documented.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

Tert-butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.

Tert-butyl 3-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.

Uniqueness

Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is unique due to the presence of both bromomethyl and methoxy groups on the pyrrolidine ring

Activité Biologique

Overview of Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate

This compound is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class often exhibit a range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H16BrN1O2

- Molecular Weight : Approximately 287.16 g/mol

While specific studies on this compound may be limited, similar pyrrolidine derivatives have been shown to interact with various biological targets:

- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing neurological pathways.

Antitumor Activity

Research has indicated that certain pyrrolidine derivatives possess antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Properties

Pyrrolidine compounds have been evaluated for their antimicrobial activity. Preliminary studies suggest that this compound might exhibit activity against both gram-positive and gram-negative bacteria, although specific data for this compound is scarce.

Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antitumor Studies : A study on related compounds demonstrated that structural modifications could significantly enhance antitumor activity against specific cancer cell lines (e.g., MCF-7 and HeLa) .

- Antimicrobial Testing : In a comparative analysis, several pyrrolidine derivatives were tested against common pathogens. The findings suggested varying degrees of effectiveness, with some derivatives showing promising results against Staphylococcus aureus and Escherichia coli .

- Inflammation Models : In vivo studies using animal models have indicated that certain pyrrolidine derivatives can reduce inflammation markers, suggesting a potential therapeutic role in inflammatory diseases .

Data Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrrolidine Derivatives | Induced apoptosis in cancer cells |

| Antimicrobial | Various Pyrrolidines | Effective against gram-positive bacteria |

| Anti-inflammatory | Selected Derivatives | Reduced inflammation markers |

Propriétés

Formule moléculaire |

C11H20BrNO3 |

|---|---|

Poids moléculaire |

294.19 g/mol |

Nom IUPAC |

tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4/h5-8H2,1-4H3 |

Clé InChI |

ZZSJWENESOJHRL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C1)(CBr)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.